1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine
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Overview
Description
1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine family Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a benzyl group and a hexoxyphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine typically involves the reaction of 1-benzylpiperazine with 4-hexoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include primary and secondary amines.
- Substitution products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential antidepressant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine involves its interaction with various molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter release and receptor activity. The compound may interact with serotonin and dopamine receptors, influencing mood and behavior. Additionally, it may inhibit certain enzymes, leading to increased levels of neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features but lacking the hexoxyphenyl group.
1-(3-chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine: Often used in combination with other piperazine derivatives for its psychoactive effects.
Uniqueness: 1-Benzyl-4-[(4-hexoxyphenyl)methyl]piperazine is unique due to the presence of the hexoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-4-[(4-hexoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-2-3-4-8-19-27-24-13-11-23(12-14-24)21-26-17-15-25(16-18-26)20-22-9-6-5-7-10-22/h5-7,9-14H,2-4,8,15-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGDXYQJQIQFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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